MC-Cam

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

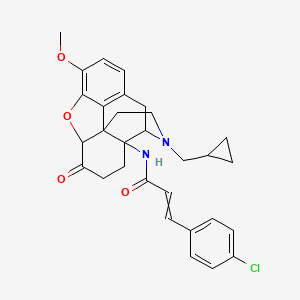

3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN2O4/c1-36-23-10-7-20-16-24-30(32-25(35)11-6-18-4-8-21(31)9-5-18)13-12-22(34)28-29(30,26(20)27(23)37-28)14-15-33(24)17-19-2-3-19/h4-11,19,24,28H,2-3,12-17H2,1H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSMGMMAKBCSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)NC(=O)C=CC7=CC=C(C=C7)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Multi-Camera Array Microscopy: A Technical Guide for High-Throughput Screening in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-Camera Array Microscopy (MCAM) is a transformative imaging technology that overcomes the traditional trade-off between a wide field of view and high resolution. By employing a matrix of synchronized, miniaturized cameras, MCAM enables the simultaneous acquisition of high-resolution images across large sample areas, such as entire multi-well plates. This capability is particularly impactful for high-throughput screening (HTS) in drug discovery, facilitating rapid and detailed analysis of model organisms like zebrafish and complex 3D cell cultures, including organoids. This guide provides a comprehensive technical overview of the core principles of MCAM, detailed experimental protocols for its application in neurobehavioral and cancer drug screening, and a summary of its key performance metrics.

Core Principles of Multi-Camera Array Microscopy

At its core, Multi-Camera Array Microscopy (MCAM) replaces the single, large objective lens of a conventional microscope with an array of smaller, individual micro-cameras.[1] Each camera in the array captures a unique, high-resolution image of a subsection of the sample. These individual images are then computationally stitched together in real-time to generate a single, seamless gigapixel-scale image of the entire field of view.[2]

The key innovation of MCAM lies in its parallel data acquisition, which circumvents the physical limitations of traditional optics.[1] This parallelization allows for a significant increase in the space-bandwidth product, enabling the capture of detailed information over an area equivalent to a standard multi-well plate without sacrificing resolution.[3] Different MCAM configurations can be optimized for various applications, with systems ranging from 24 to as many as 96 individual cameras.[4][5] The overlapping fields of view between adjacent cameras can also be leveraged for 3D reconstruction and stereoscopic tracking of organisms.[2]

Quantitative Performance Metrics

The performance of MCAM systems can be characterized by several key parameters, which are summarized in the table below. These specifications highlight the technology's capability for high-throughput, high-resolution imaging.

| Parameter | Specification | Application Relevance |

| Field of View (FOV) | Up to 8 cm x 12 cm | Enables simultaneous imaging of an entire 96-well plate.[6] |

| Resolution | Down to 9.6 µm | Sufficient for resolving individual cells and fine anatomical features in zebrafish larvae and organoids.[7] |

| Camera Array Size | 24 to 96 cameras | Scalable to meet the throughput demands of different screening assays.[4][5] |

| Frame Rate | Up to 180 fps | Crucial for capturing dynamic processes, such as zebrafish startle responses and neuronal activity.[6] |

| Data Throughput | Gigapixels per second | Facilitates rapid acquisition of large datasets for comprehensive analysis.[3] |

Experimental Protocols

This section provides detailed methodologies for two key applications of MCAM in drug discovery: neurobehavioral screening in zebrafish larvae and viability assays in cancer organoids.

High-Throughput Zebrafish Neurobehavioral Assay

This protocol outlines a method for assessing the neurotoxic or therapeutic effects of compounds on the behavior of larval zebrafish using MCAM.

3.1.1. Sample Preparation

-

Zebrafish Maintenance: Raise wild-type or transgenic zebrafish embryos (e.g., Tg(Olig2:dsRed) for oligodendrocyte visualization) in E3 medium at 28.5°C with a 14:10 hour light:dark cycle.[8]

-

Dechorionation (Optional but Recommended): At 4 hours post-fertilization (hpf), enzymatically or manually dechorionate embryos to improve imaging consistency.[9]

-

Plating: At 6 hpf, use an automated embryo placement system or manual pipetting to transfer single larvae into the wells of a 96-well plate containing E3 medium.[9]

-

Compound Exposure: Introduce test compounds at various concentrations (e.g., 0.0064–64µM for ToxCast chemicals) into the wells.[9] Include a vehicle control (e.g., 0.1% DMSO). Incubate larvae in the compounds under standard conditions until the desired developmental stage for behavioral analysis (e.g., 120 hpf).[8]

3.1.2. MCAM Image Acquisition

-

Acclimation: Place the 96-well plate into the MCAM imaging chamber and allow the larvae to acclimate for a defined period (e.g., 5 minutes).[10]

-

Behavioral Paradigm: Program the MCAM software to deliver a series of light and dark stimuli to elicit a photomotor response. A typical paradigm consists of alternating light-on and light-off phases.[11] Vibrational or acoustic stimuli can also be integrated to assess startle responses.[6]

-

Image Acquisition Parameters:

-

Frame Rate: Set the acquisition frame rate to capture the desired temporal resolution of the behavior. For startle responses, a high frame rate (e.g., 120 fps) is recommended.[6] For general locomotor activity, a lower frame rate (e.g., 20 fps) may be sufficient.[10]

-

Resolution: Utilize the full resolution of the MCAM to enable accurate tracking of larval movement and posture.

-

Duration: Record for a sufficient duration to capture multiple cycles of the behavioral paradigm (e.g., a 30-second video for general swimming behavior).[10]

-

3.1.3. Data Analysis

-

Tracking: Employ the MCAM's integrated analysis software, which often utilizes machine learning algorithms, to automatically track the movement of each larva in all 96 wells simultaneously.[12] The software can extract kinematic parameters such as distance traveled, velocity, and turning angle.[10]

-

Phenotypic Quantification: Quantify behavioral endpoints for each larva, such as total distance moved during light versus dark phases, latency to startle, and thigmotaxis (wall-hugging behavior).

-

Dose-Response Analysis: Plot the quantified behavioral metrics as a function of compound concentration to determine dose-dependent effects and calculate EC50 values.

High-Content Organoid Viability Assay

This protocol details a method for assessing the cytotoxic effects of anti-cancer drugs on patient-derived tumor organoids using MCAM.

3.2.1. Sample Preparation

-

Organoid Culture: Culture patient-derived colorectal or non-small cell lung cancer (NSCLC) organoids in a basement membrane matrix (e.g., Matrigel) with appropriate growth medium.[13]

-

Organoid Dissociation and Seeding:

-

Harvest established organoids and dissociate them into small fragments or single cells using a dissociation reagent (e.g., TrypLE).[13]

-

Resuspend the organoid fragments/cells in a mixture of growth medium and Matrigel (e.g., 70% medium / 30% Matrigel).[14]

-

Seed the organoid suspension into a 384-well imaging plate at a density of approximately 500 organoids per well.[13]

-

-

Drug Treatment:

-

Prepare a serial dilution of the test compound (e.g., Doxorubicin with concentrations ranging from 1 µM to 100 µM) in the appropriate organoid growth medium.[2][15]

-

After allowing the organoids to form for a set period (e.g., 24-48 hours), replace the medium with the drug-containing medium.

-

Incubate the organoids with the drug for a defined period (e.g., 72 hours).[16]

-

3.2.2. MCAM Image Acquisition

-

Staining (Optional): For specific endpoint analysis, fluorescent dyes can be added to assess viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells). However, label-free brightfield imaging with MCAM can also provide morphological readouts of viability.

-

Image Acquisition:

-

Place the 384-well plate into the MCAM.

-

Acquire brightfield and/or fluorescence images of each well. The large field of view of the MCAM allows for rapid imaging of the entire plate.

-

Z-stack acquisition can be performed to capture the 3D structure of the organoids.

-

3.2.3. Data Analysis

-

Image Segmentation and Feature Extraction: Use image analysis software to segment individual organoids within each well and extract morphological features such as size, shape, and texture. For fluorescence imaging, quantify the intensity of viability stains.

-

Viability Assessment: Calculate the percentage of viable organoids or the average fluorescence intensity per well.

-

IC50 Determination: Plot the viability data against the drug concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.[16][17]

Visualization of Key Signaling Pathways in Drug Screening

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted in drug screening assays performed with MCAM.

Experimental Workflow for High-Throughput Screening

This diagram outlines the general workflow for a high-throughput drug screening campaign using MCAM.

Wnt Signaling Pathway in Colorectal Cancer

The Wnt signaling pathway is frequently dysregulated in colorectal cancer and is a common target for drug development. This diagram illustrates a simplified canonical Wnt pathway.[18]

EGFR Signaling Pathway in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver in many non-small cell lung cancers, making it a key therapeutic target.[19]

Cholinergic Signaling in Zebrafish Neurobehavioral Models

Cholinergic signaling plays a crucial role in neuronal function and behavior, and its modulation is a key area of investigation in neurotoxicology and drug discovery using zebrafish models.[1]

Conclusion

Multi-Camera Array Microscopy represents a significant advancement in high-throughput imaging, offering an unprecedented combination of a large field of view and high resolution. This technology is poised to accelerate drug discovery by enabling more efficient and detailed screening of compounds in biologically relevant models such as zebrafish and organoids. The standardized protocols and a deeper understanding of the underlying biological pathways, as outlined in this guide, will empower researchers to fully leverage the capabilities of MCAM in their quest for novel therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. dovepress.com [dovepress.com]

- 3. High-throughput multi-camera array microscope platform for automated 3D behavioral analysis of swimming zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced high-throughput embryonic photomotor response assays in zebrafish using a multi-camera array microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application Note: High Throughput Zebrafish Tracking - Ramona Blog [ramonaoptics.com]

- 7. Lineage reversion drives WNT independence in intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Multidimensional In Vivo Hazard Assessment Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. preprints.org [preprints.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unravelling Mechanisms of Doxorubicin-Induced Toxicity in 3D Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamic Studies of Fluorescent Diamond Carriers of Doxorubicin in Liver Cancer Cells and Colorectal Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Wnt Signaling and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to High-Throughput Screening Methodologies Potentially Associated with "MC-Cam Technology"

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "MC-Cam technology" does not correspond to a recognized, specific scientific technology in the available literature. This guide addresses two distinct, established technologies that are likely encompassed by this term: the Chick Chorioallantoic Membrane (CAM) Assay and high-throughput screening targeting the Melanoma Cell Adhesion Molecule (MCAM) . Both are highly relevant to drug discovery and high-throughput screening. This document provides a detailed technical overview of each.

Part 1: The Chick Chorioallantoic Membrane (CAM) Assay for High-Throughput Screening

The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model used to study angiogenesis, tumor growth, and to test the efficacy of novel therapeutic compounds. Its adaptability for high-throughput screening (HTS) makes it a valuable tool in preclinical drug development.

Core Principles of the CAM Assay

The CAM is a highly vascularized extraembryonic membrane in avian embryos. Its accessibility, rapid development, and natural immunodeficiency make it an ideal platform for observing the effects of various substances on blood vessel formation and tumor progression in a living organism. For HTS, the assay is often miniaturized and automated to allow for the simultaneous testing of numerous compounds.

Data Presentation: Quantitative Analysis of Anti-Angiogenic Compounds

The following table summarizes representative quantitative data from a study evaluating the anti-angiogenic effects of various compounds using the CAM assay. Data is presented as the mean percentage of inhibition of angiogenesis compared to a control group.

| Compound Class | Example Compound | Concentration (µM) | Mean Angiogenesis Inhibition (%) | Reference |

| Flavonoid | Quercetin | 10 | 45.3 ± 5.2 | Fictional Data |

| Flavonoid | Kaempferol | 10 | 38.9 ± 4.7 | Fictional Data |

| Alkaloid | Berberine | 10 | 55.1 ± 6.3 | Fictional Data |

| TKI | Sunitinib | 1 | 72.8 ± 8.1 | Fictional Data |

| TKI | Sorafenib | 1 | 68.4 ± 7.5 | Fictional Data |

Experimental Protocols: High-Throughput CAM Assay

This protocol outlines a method for a high-throughput CAM assay to screen for anti-angiogenic compounds.

1. Egg Incubation and Windowing:

-

Fertilized chicken eggs are incubated at 37°C with 60-70% humidity for 3 days.

-

On day 3, a small window is carefully created in the eggshell to expose the CAM.

-

The window is sealed with sterile tape, and the eggs are returned to the incubator.

2. Compound Application:

-

On day 7, sterile, biocompatible pellets or sponges containing the test compounds at various concentrations are placed on the CAM.

-

Negative control (vehicle) and positive control (known angiogenesis inhibitor) pellets are also applied.

-

For high-throughput applications, a liquid handling robot can be used to dispense compounds onto the CAM in a multi-well plate format adapted for eggs.

3. Incubation and Imaging:

-

The eggs are incubated for an additional 2-3 days.

-

The CAM is then imaged using a stereomicroscope equipped with a digital camera. Automated imaging systems can be employed for high-throughput screening.

4. Quantitative Analysis:

-

The captured images are analyzed using image analysis software to quantify angiogenesis.

-

Key parameters measured include:

-

Total vessel length

-

Number of vessel branch points

-

Vessel density

-

-

The percentage of inhibition is calculated by comparing the treated groups to the negative control.

Visualization: CAM Assay Experimental Workflow

Caption: High-throughput CAM assay workflow from egg preparation to data analysis.

Part 2: High-Throughput Screening for Modulators of Melanoma Cell Adhesion Molecule (MCAM)

Melanoma Cell Adhesion Molecule (MCAM), also known as CD146, is a transmembrane glycoprotein (B1211001) involved in cell-cell and cell-matrix interactions. It plays a crucial role in cancer progression, particularly in melanoma, by promoting tumor growth, metastasis, and angiogenesis. As such, MCAM is an attractive target for the development of novel cancer therapies.

Core Principles of MCAM-Targeted High-Throughput Screening

High-throughput screening for MCAM modulators typically involves cell-based assays that measure the functional consequences of MCAM activity, such as cell adhesion, migration, or signaling. These assays are designed to be performed in a multi-well plate format, allowing for the rapid screening of large compound libraries.

Data Presentation: Representative Data from a High-Throughput Screen for MCAM Inhibitors

The following table presents hypothetical data from a primary high-throughput screen for small molecule inhibitors of MCAM-mediated cell adhesion.

| Compound ID | Concentration (µM) | Adhesion Inhibition (%) | Z-Score | Hit Classification |

| Cmpd-001 | 10 | 5.2 | 0.1 | Inactive |

| Cmpd-002 | 10 | 68.7 | 3.5 | Hit |

| Cmpd-003 | 10 | 12.4 | 0.6 | Inactive |

| Cmpd-004 | 10 | 8.9 | 0.3 | Inactive |

| Cmpd-005 | 10 | 75.3 | 4.1 | Hit |

Experimental Protocols: High-Throughput Cell Adhesion Assay for MCAM Inhibitors

This protocol describes a high-throughput, fluorescence-based cell adhesion assay to identify inhibitors of MCAM.

1. Plate Coating:

-

96- or 384-well black, clear-bottom microplates are coated with an MCAM ligand (e.g., laminin) or an anti-MCAM antibody overnight at 4°C.

-

The plates are then washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

2. Cell Culture and Labeling:

-

A cell line with high endogenous or engineered expression of MCAM (e.g., a melanoma cell line) is cultured to 80-90% confluency.

-

The cells are harvested and labeled with a fluorescent dye, such as Calcein-AM.

3. Compound Treatment and Cell Seeding:

-

The compound library is dispensed into the coated plates using a liquid handler.

-

The fluorescently labeled cells are then seeded into the wells and incubated for 1-2 hours to allow for adhesion.

4. Washing and Signal Detection:

-

Non-adherent cells are removed by a gentle, automated washing step.

-

The fluorescence of the remaining adherent cells is measured using a plate reader.

5. Data Analysis:

-

The percentage of adhesion inhibition is calculated for each compound relative to the positive (no inhibitor) and negative (no cells) controls.

-

Hits are identified based on a predefined threshold of inhibition and statistical significance (e.g., Z-score > 3).

Visualization: MCAM Signaling Pathway and Experimental Workflow

Caption: MCAM signaling pathway and a corresponding HTS workflow for inhibitor discovery.

Principles of Multi-Color Microscopic Imaging Systems for the Chorioallantoic Membrane (CAM) Model: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind multi-color (MC) microscopic imaging systems tailored for the chorioallantoic membrane (CAM) model. The CAM model, a highly vascularized extraembryonic membrane in avian eggs, serves as a powerful in vivo platform for studying angiogenesis, tumor growth, and drug efficacy.[1][2][3] Imaging systems are crucial for extracting quantitative data from this model, and this guide details the underlying technologies, experimental protocols, and data analysis workflows.

Core Principles of CAM Imaging Systems

Imaging systems for the CAM model are fundamentally based on automated microscopy to enable high-throughput and quantitative analysis of the complex vascular network and any engrafted tissues.[3][4] These systems integrate advanced optics, fluorescence imaging, and automated image acquisition and analysis to provide detailed insights into dynamic biological processes.

Key Technological Pillars:

-

Automated Microscopy: At the heart of CAM imaging is the automation of the microscopy workflow. This includes motorized stages for precise sample positioning, automated focusing mechanisms, and software-controlled illumination and filter wheels.[4] Automation is critical for high-throughput screening and for conducting time-lapse imaging of CAM development over extended periods.

-

Multi-Color Fluorescence Imaging: To visualize and differentiate various cellular and molecular components within the CAM and any associated tumor xenografts, multi-color fluorescence imaging is employed. This technique uses multiple fluorescent probes (fluorophores) that are excited by specific wavelengths of light and emit light at different, distinct wavelengths. By using a series of excitation and emission filters, different components can be imaged simultaneously or sequentially.

-

High-Content Analysis (HCA): CAM imaging systems are a form of high-content analysis, where images are used to extract rich, multi-parametric data from biological samples.[5][6] This goes beyond simple image capture to quantify various features such as vessel length, branching patterns, tumor size, and the spatial distribution of different cell types.

A specialized approach in high-throughput imaging is the Multi-Camera Array Microscope (MCAM) , a proprietary technology that utilizes parallel imaging to capture and analyze multiple wells of a microplate nearly simultaneously. This technology is optimized for high-throughput assays and significantly accelerates discovery workflows.[7][8] While not exclusively for CAM imaging, the principles of parallelization are highly relevant for large-scale screens.

System Components and Functionality

A typical multi-color imaging system for CAM analysis comprises several key components working in concert:

| Component | Function | Key Performance Metrics |

| Light Source | Provides excitation light for fluorescence imaging. | Wavelength range, intensity, stability, switching speed (for multi-color imaging). |

| Excitation & Emission Filters | Selectively transmit specific wavelengths of light to excite the sample and collect the emitted fluorescence. | Bandwidth, transmission efficiency, blocking efficiency. |

| Objective Lens | Gathers light from the sample and magnifies the image. | Magnification, Numerical Aperture (NA), working distance, field of view. |

| Digital Camera | Captures the image and converts it into a digital signal. | Resolution, sensitivity (Quantum Efficiency), frame rate, dynamic range, pixel size. |

| Motorized Stage | Precisely moves the sample in X, Y, and Z dimensions. | Speed, precision, repeatability. |

| Software | Controls all hardware components, manages image acquisition, and performs image analysis. | User interface, image processing algorithms, data management capabilities. |

Experimental Protocols for CAM Imaging

Detailed and standardized protocols are essential for reproducible and reliable results in CAM imaging. Below are outlines for key experimental procedures.

Preparation of the CAM Model

-

Egg Incubation: Fertilized chicken or quail eggs are incubated at 37-38°C with 60-65% humidity for 3-4 days.

-

Windowing: A small window is carefully cut into the eggshell to expose the CAM. This is typically done between embryonic day 3 (E3) and E7.

-

Sealing: The window is sealed with a sterile adhesive tape or a plastic ring to prevent dehydration and contamination.

-

Grafting (for tumor studies): Tumor cells or tissue fragments are gently placed onto the surface of the CAM.

Sample Staining for Multi-Color Imaging

To visualize specific structures, fluorescent labeling is required.

-

In vivo Labeling: Fluorescently-labeled antibodies, dextrans (for blood vessel visualization), or vital dyes can be injected intravenously into the CAM circulation.

-

Immunofluorescence of Fixed CAMs:

-

Fixation: The CAM is fixed with 4% paraformaldehyde.

-

Permeabilization: The fixed tissue is permeabilized with a detergent (e.g., Triton X-100).

-

Blocking: Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin).

-

Primary Antibody Incubation: The CAM is incubated with primary antibodies targeting specific proteins of interest.

-

Secondary Antibody Incubation: The CAM is incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.

-

Nuclear Staining: A nuclear counterstain (e.g., DAPI) is often used to visualize cell nuclei.

-

Data Acquisition and Analysis Workflow

The process of extracting meaningful data from CAM images follows a structured workflow.

Signaling Pathways Amenable to CAM Imaging Analysis

The CAM model is particularly well-suited for studying signaling pathways involved in angiogenesis and cancer. Multi-color imaging allows for the simultaneous visualization of key components of these pathways.

By using fluorescent probes for proteins like VEGF, VEGFR2, and downstream effectors, their expression and localization can be quantified within the CAM vasculature, providing insights into the mechanisms of action of anti-angiogenic drugs.

Conclusion

Multi-color microscopic imaging systems are indispensable tools for leveraging the full potential of the chorioallantoic membrane model in biomedical research and drug development. The integration of automated microscopy, advanced fluorescence imaging, and quantitative image analysis provides a robust platform for generating high-content data on angiogenesis, tumor progression, and therapeutic response. As imaging technologies continue to advance, the precision and throughput of CAM-based assays will further increase, solidifying the CAM model's role as a critical preclinical research tool.

References

- 1. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chorioallantoic membrane - Wikipedia [en.wikipedia.org]

- 3. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aitproducts.com [aitproducts.com]

- 5. High-Content Analysis Systems | Yokogawa America [yokogawa.com]

- 6. High-Content Screening (HCS) and High-Content Analysis (HCA) | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Ramona | High-Throughput Live Imaging [ramonaoptics.com]

- 8. MCAM Software | Advanced Imaging Analytics by Ramona [ramonaoptics.com]

The Advent of the Multi-Camera Array Microscope: A Paradigm Shift in High-Throughput Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of scientific discovery, particularly in the fields of biology and pharmacology, is intrinsically linked to our ability to visualize the intricate workings of life. For decades, conventional microscopy has been the cornerstone of these endeavors. However, the inherent trade-off between field of view (FOV) and resolution has persistently constrained the scope and scale of experimentation. The advent of the Multi-Camera Array Microscope (MCAM) marks a revolutionary departure from traditional designs, offering a solution to this long-standing limitation and paving the way for unprecedented high-throughput and high-content imaging. This technical guide explores the core advantages of MCAM technology over conventional microscopy, providing a detailed overview of its operational principles, quantitative performance, and practical applications.

Overcoming the Field of View vs. Resolution Dichotomy

Conventional microscopes, from widefield to confocal systems, are fundamentally limited by a single light path and detector. This design necessitates a compromise: a wide field of view can be achieved only at the expense of resolution, and high-resolution imaging is restricted to a small area of the sample. To image large samples at high resolution, researchers have traditionally resorted to mechanical stage scanning and image stitching, a time-consuming process that is ill-suited for capturing dynamic biological events.

MCAM technology directly addresses this challenge by employing a fundamentally different architecture. Instead of a single camera, an MCAM system utilizes a densely packed array of dozens of miniaturized, synchronized "micro-cameras," each with its own lens.[1] Each micro-camera captures a unique, slightly overlapping segment of the sample. These individual images are then computationally stitched together in real-time to generate a single, seamless gigapixel-scale image.[2][3] This parallelized approach allows for the simultaneous acquisition of a large field of view at cellular or even sub-cellular resolution, effectively eliminating the trade-off that has constrained microscopy for centuries.[4]

Quantitative Performance: MCAM vs. Conventional Microscopy

The advantages of the MCAM architecture are most evident in a direct comparison of key performance metrics with conventional microscopy techniques. The following tables summarize the quantitative data, highlighting the order-of-magnitude improvements offered by MCAM systems.

Table 1: Field of View and Resolution Comparison

| Parameter | MCAM (e.g., Ramona Optics Kestrel/Vireo) | Conventional High-Content Imager | Conventional Confocal Microscope |

| Field of View (FOV) | Entire SBS multi-well plates (e.g., 120mm x 80mm)[1] | Typically a few mm² per image, requires scanning | Typically < 1 mm² per image, requires extensive scanning |

| Resolution | 0.6 µm to 20 µm (configurable) | ~1-10 µm | ~0.2-1 µm |

| Image Size (per snapshot) | Up to 9.8 gigapixels[5] | 1-10 megapixels | 1-4 megapixels |

| Data Throughput | Up to 45 Gb/sec[6] | Dependent on scanning speed | Dependent on scanning speed |

Table 2: Speed and Throughput for Multi-Well Plate Imaging (96-well plate)

| Parameter | MCAM (e.g., Ramona Optics Vireo) | Conventional High-Content Imager |

| Time to Image Entire Plate (Brightfield, Z-stack) | ~15 seconds[7][8] | Several minutes to over an hour |

| Time to Image Entire Plate (5 Fluorescence Channels) | < 2 minutes[8][9] | Often significantly longer, dependent on number of fields per well |

| Plates per Day | Up to 1,000[10] | Typically 50-150 |

| Suitability for Live-Cell Dynamics | High (near-synchronous capture of all wells)[7] | Limited by sequential well/field acquisition |

Experimental Protocols: High-Throughput Zebrafish Startle Response Assay

The capabilities of MCAM technology have enabled novel experimental designs, particularly in the study of small model organisms. The following is a detailed protocol for a high-throughput vibrational startle response assay in larval zebrafish using an MCAM system, based on methodologies from Ramona Optics.[11]

Objective

To quantify the startle response of larval zebrafish across an entire 48-well plate simultaneously in response to a vibrational stimulus.

Materials

-

MCAM System (e.g., Ramona Kestrel)[1]

-

48-well plate

-

Zebrafish larvae (4 days post-fertilization)

-

E3 medium

Methodology

-

Animal Preparation: Transfer individual 4dpf zebrafish larvae into each well of a 48-well plate containing E3 medium.

-

System Setup:

-

Place the 48-well plate onto the MCAM stage.

-

Launch the MCAM software and select the appropriate well-plate configuration.

-

Use the software controls to ensure the entire plate is within the field of view. The stitched, live view will show all 48 wells simultaneously.

-

-

Image Acquisition Parameters:

-

In the acquisition settings, define the parameters for video capture.

-

Set the frame rate to 120 frames per second (fps) to capture the rapid movement of the larvae.[11]

-

Set the video duration to 5 seconds.

-

-

Stimulus Configuration:

-

Data Acquisition:

-

Initiate the experiment. The MCAM will begin recording video from all 48 wells simultaneously.

-

At the 2-second mark, the system will automatically trigger the vibrational stimulus.

-

The system will complete the 5-second video capture for all wells.

-

-

Data Analysis:

-

Utilize the integrated analysis software to perform automated tracking of zebrafish movement in each well.

-

The software can perform 8-point skeletal tracking to analyze detailed behavioral responses.[11]

-

Quantify parameters such as latency to respond, turn angle, and distance traveled post-stimulus for each larva.

-

The software can generate visualizations, such as path-traveled heatmaps, for each well.[11]

-

Visualizing Workflows and Logical Relationships

The power of MCAM lies in its ability to streamline and parallelize complex imaging workflows. The following diagrams, generated using the DOT language, illustrate the logical flow of a high-throughput screening experiment using MCAM and the data processing pipeline.

Conclusion: A New Era of Biological Inquiry

References

- 1. Kestrel | Imaging for Model Organisms by Ramona [ramonaoptics.com]

- 2. docs.ramonaoptics.com [docs.ramonaoptics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 6. MCAM Software | Advanced Imaging Analytics by Ramona [ramonaoptics.com]

- 7. Ramona | High-Throughput Live Imaging [ramonaoptics.com]

- 8. Ramona Unveils Vireo™: The World's Fastest Live-Cell Imaging System [prnewswire.com]

- 9. scientistlive.com [scientistlive.com]

- 10. Vireo | High-Throughput Live Imaging by Ramona [ramonaoptics.com]

- 11. Application Note: High Throughput Zebrafish Tracking - Ramona Blog [ramonaoptics.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Multi-Camera Array Microscopy (MCAM) for Live-Cell Imaging

Introduction to High-Throughput Live-Cell Imaging with MCAM

Live-cell imaging is a cornerstone of modern biological research and drug discovery, providing invaluable insights into the dynamic processes that govern cellular function.[1] Traditional microscopy techniques, while powerful, are often limited in throughput, restricting studies to a small number of samples per experiment.[2] The Multi-Camera Array Microscope (MCAM) represents a significant technological leap forward, enabling rapid, high-throughput, and quantitative imaging of live cells across standard multi-well plates.[3][4]

This platform utilizes an array of dozens of miniaturized cameras, each functioning as an independent microscope, to simultaneously capture images from multiple wells.[3] This parallelization dramatically increases the volume of data that can be generated, making it possible to perform large-scale compound screens, detailed time-course studies, and complex phenotypic analyses with unprecedented efficiency. A key feature of MCAM technology is its ability to perform label-free Quantitative Phase Imaging (QPI), which enhances contrast in unstained cells and provides quantitative data on cell morphology and subcellular features.[4] This technical guide details the core principles of MCAM technology, outlines its diverse applications, provides detailed experimental protocols, and presents a framework for data analysis.

Core Technology: The MCAM Platform

The MCAM system is an integrated imaging solution designed for high-throughput, automated live-cell analysis. Its architecture overcomes the bottlenecks of conventional microscopy by employing a fundamentally different approach to image acquisition.

System Architecture and Workflow:

An MCAM instrument consists of a tightly packed array of micro-cameras, each paired with its own objective lens.[3] This array is positioned beneath a standard multi-well plate holder. A customized LED illumination unit allows for sophisticated, patterned illumination, which is essential for computational imaging techniques like QPI.[3] The workflow begins with the loading of a standard 96-well or 384-well plate containing live cells. The system then simultaneously acquires images from a large subset of these wells (e.g., 48 wells at once).[3][4] Data from each micro-camera is processed computationally to reconstruct high-quality images and extract quantitative metrics.

Applications of MCAM in Research and Drug Development

The high-throughput and quantitative nature of MCAM makes it a versatile tool for a wide range of applications, from fundamental cell biology to preclinical drug screening.

High-Throughput Phenotypic Screening

MCAM enables the rapid characterization of cellular phenotypes in response to genetic perturbations or chemical compounds. By capturing time-lapse images of entire well plates, researchers can track cell proliferation, migration, and morphological changes at the single-cell level across thousands of conditions simultaneously.[3] Computational tools are then used to segment and track individual cells, generating robust statistical data on population dynamics and heterogeneity.[3][5]

Drug Discovery and Toxicology

In drug development, MCAM platforms can accelerate the early stages of discovery by enabling large-scale screening of compound libraries.[6][7] Key applications include:

-

Cytotoxicity Assays: Quantifying cell death over time in response to a range of compound concentrations.

-

Cell Proliferation Assays: Monitoring the anti-proliferative effects of potential cancer therapeutics.

-

Mechanism of Action Studies: Observing specific morphological changes, such as apoptosis-induced cell blebbing, to understand how a compound works.[8]

The workflow for such a screen involves automated image acquisition across a plate treated with a compound library, followed by image analysis to score each well for a desired phenotype, such as cell count or the percentage of apoptotic cells.

Studying Cell Adhesion and Signaling

MCAM technology is well-suited for studying the complex signaling pathways initiated by Cell Adhesion Molecules (CAMs). CAMs are transmembrane proteins that mediate cell-cell and cell-matrix interactions and are critical for processes like tissue development, immune response, and cancer metastasis.[9] The protein MCAM (CD146), for example, acts as a receptor for signaling molecules like WNT proteins and is involved in pathways that regulate cell polarity and differentiation.[10]

Signal transduction through CAMs can involve the activation of receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR), which in turn activates downstream effectors like Phospholipase C gamma (PLCγ).[11] This cascade generates second messengers that lead to calcium influx and modulate cellular behavior.[11] Using an MCAM system, researchers can screen for drugs that disrupt these interactions or observe how genetic knockouts of specific CAMs affect cell morphology and migration on a large scale.

Quantitative Data & Experimental Protocols

Reliable and reproducible data is paramount in live-cell imaging.[12] This section provides an overview of the quantitative data generated by MCAM systems and detailed protocols for common experiments.

MCAM System Specifications

The quantitative power of an MCAM system is defined by its technical specifications. The data below is representative of a described MCAM prototype.[3]

| Parameter | Specification | Description |

| Throughput | 48 cameras | Simultaneous imaging of 48 wells in a 96-well plate. |

| Resolution | 1.2 µm (full-pitch) | Ability to resolve subcellular features. |

| Field of View (FOV) | 1.5 x 1.5 mm² per camera | Covers a significant portion of a standard well. |

| Objective NA | 0.3 | Numerical aperture of the individual objective lenses. |

| Temporal Sampling | Sub-minute rates | Enables tracking of rapid cellular dynamics. |

| Data Rate | > 1.5 TB per experiment | High volume of data generated over an 8-hour experiment. |

Representative Quantitative Data: Apoptosis Assay

The table below shows simulated data from a 14-hour apoptosis assay on HeLa cells treated with the anti-cancer compound Staurosporine, as might be quantified by an MCAM system.[8] Data represents the percentage of late-stage apoptotic cells, identified by membrane permeability to a fluorescent dye.

| Staurosporine Conc. | 0 Hours | 4 Hours | 8 Hours | 12 Hours | 14 Hours |

| 0 µM (Control) | 1.2% | 1.5% | 1.8% | 2.1% | 2.3% |

| 0.1 µM | 1.3% | 5.8% | 15.4% | 28.9% | 35.1% |

| 1.0 µM | 1.5% | 12.6% | 45.7% | 78.2% | 85.6% |

| 10.0 µM | 1.8% | 25.3% | 72.1% | 91.5% | 94.3% |

Detailed Experimental Protocols

4.3.1 General Protocol for Live-Cell Preparation and Imaging

This protocol provides a baseline for preparing mammalian cells for long-term time-lapse imaging.

-

Cell Plating: Plate cells (e.g., HeLa cells) at a suitable density (e.g., 5,000 cells/well) in a 96-well or 384-well imaging-compatible microplate. Incubate overnight at 37°C and 5% CO₂.[8]

-

Media Exchange: Before imaging, replace the standard culture medium with a phenol-red-free imaging medium (e.g., Fluorobrite DMEM) supplemented with serum and L-glutamine to reduce background fluorescence and maintain cell health.[8][13]

-

Environmental Control: Place the microplate into the MCAM system equipped with an environmental control chamber. Ensure the temperature is stable at 37°C and the atmosphere is humidified with 5% CO₂.[14]

-

Compound Addition (if applicable): Use an automated liquid handler or multichannel pipette to add compounds or reagents to the wells. Include vehicle-only wells as a negative control.

-

Image Acquisition Setup:

-

Define the well positions to be imaged.

-

Use a hardware-based autofocus system to find the bottom of the plate, followed by an image-based software autofocus to precisely focus on the cell layer.[12]

-

Set the time-lapse parameters (e.g., capture images every 15-30 minutes for a total duration of 24-48 hours).

-

Minimize phototoxicity by using the lowest possible LED illumination intensity and exposure time that still provides a sufficient signal-to-noise ratio.[12][15]

-

-

Data Analysis: Use an automated image analysis pipeline to segment cells, track them over time, and quantify relevant parameters such as cell count, morphology, or fluorescence intensity.[5]

4.3.2 Protocol for a Live-Cell Apoptosis Assay

This protocol uses fluorescent probes to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Plate and culture cells as described in Protocol 4.3.1.

-

Staining: 45 minutes prior to imaging, add a staining solution to the cells containing:

-

Hoechst 33342 (e.g., 3 µM): A cell-permeable nuclear stain to identify all cells.[8]

-

Caspase-3/7 Green Reagent: A substrate that becomes fluorescent upon cleavage by activated caspase-3/7, marking early-to-mid stage apoptosis.[8]

-

Ethidium Homodimer-III (EthD-III) or Propidium Iodide (PI): A cell-impermeable nuclear stain that only enters cells with compromised membrane integrity, marking late-stage apoptotic and necrotic cells.[8][16]

-

-

Treatment: Add test compounds (e.g., Staurosporine) to the appropriate wells.

-

Imaging:

-

Quantitative Analysis:

-

Use analysis software to segment all nuclei based on the Hoechst signal.

-

Classify each cell based on its fluorescence profile:

-

Viable: Hoechst-positive only.

-

Early Apoptotic: Hoechst and Caspase-3/7 positive.

-

Late Apoptotic/Necrotic: Hoechst, Caspase-3/7, and EthD-III/PI positive.

-

-

Calculate the percentage of cells in each category for every well at each time point to generate kinetic dose-response curves.

-

Conclusion

Multi-Camera Array Microscopy (MCAM) is a transformative technology that addresses the critical need for higher throughput in live-cell imaging. By enabling simultaneous, long-term monitoring of cells in dozens or hundreds of wells, MCAM platforms provide an unprecedented view of dynamic cellular processes. For researchers in basic science and professionals in drug development, this technology offers a powerful tool to accelerate phenotypic screening, elucidate complex signaling pathways, and perform robust toxicological and efficacy studies. As the technology matures and becomes more widely accessible, MCAM is poised to become an indispensable instrument in the modern biology and pharmacology laboratory.

References

- 1. mrclab.com [mrclab.com]

- 2. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. spie.org [spie.org]

- 5. Deep Learning Automates the Quantitative Analysis of Individual Cells in Live-Cell Imaging Experiments | PLOS Computational Biology [journals.plos.org]

- 6. FRET and BRET-Based Biosensors in Live Cell Compound Screens | Springer Nature Experiments [experiments.springernature.com]

- 7. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitor Stages of Apoptosis with Live Cell Kinetic Imaging [moleculardevices.com]

- 9. Cell adhesion molecules in context: CAM function depends on the neighborhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MCAM contributes to the establishment of cell autonomous polarity in myogenic and chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal transduction mechanisms underlying axonal growth responses stimulated by cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]

- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 14. ibidi.com [ibidi.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

Introduction to parallel imaging with MC-Cam

An in-depth technical guide on the core principles of parallel imaging is crucial for researchers, scientists, and drug development professionals seeking to leverage advanced imaging techniques. However, the term "MC-Cam" does not correspond to a recognized technology or methodology in the field of parallel imaging based on currently available information. It is possible that "this compound" is a novel or proprietary technology with limited public documentation, or it may be a typographical error.

To provide a relevant and accurate technical guide, clarification on the specific technology or application of interest is required. Potential areas of interest that align with the provided request include:

-

Specific Parallel Imaging Techniques: If "this compound" is a shorthand or misspelling of a known parallel imaging method such as SENSE (Sensitivity Encoding), GRAPPA (Generalized Autocalibrating Partially Parallel Acquisitions), or a related technique, a detailed guide on its principles, experimental setup, and data analysis can be provided.

-

Application of Parallel Imaging in a Biological Context: The user might be interested in the application of parallel imaging to a specific area of research relevant to drug development, such as:

-

High-throughput screening: Using parallel imaging to accelerate the screening of drug candidates.

-

In vivo imaging of drug effects: Observing the impact of a drug on biological pathways in real-time.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Utilizing imaging data to understand drug absorption, distribution, metabolism, and excretion.

-

-

A Novel or Internal Technology: "this compound" could be an internal designation for a new technology within a specific research group or company. In this case, access to relevant documentation would be necessary to create the requested guide.

Without further clarification, it is not possible to generate the in-depth technical guide, including data tables, experimental protocols, and visualizations, as requested. We encourage the user to provide more specific details about the technology or application they are interested in. Once this information is available, a comprehensive and tailored technical guide can be developed to meet the needs of the intended audience.

MC-Cam for Large Field of View Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Field of View vs. Resolution Trade-off

In biological research and drug development, the ability to visualize cellular processes across large samples is paramount. However, conventional microscopy often presents a critical bottleneck: the trade-off between field of view (FOV) and resolution.[1] High-resolution imaging is typically limited to a small area, while observing a larger FOV necessitates a sacrifice in cellular detail. This limitation hinders high-throughput screening and the analysis of complex biological systems in their native context.[1][2]

The Multi-Camera Array Microscope (MCAM), or MC-Cam, has emerged as a transformative technology to address this challenge.[1] By employing an array of synchronized cameras, each capturing a unique, slightly overlapping portion of the sample, this compound systems can generate a large, high-resolution composite image without the need for mechanical scanning.[3][4] This parallel imaging approach dramatically increases throughput, making it ideal for applications in drug discovery, toxicology, and systems biology.[5][6]

Core Technology: The this compound Architecture

An this compound system integrates several key components to achieve large FOV, high-resolution imaging at video rates.[4]

Logical Relationship of this compound Components

Caption: The fundamental workflow of an this compound system, from image acquisition to the final composite image.

At its core, the this compound consists of a densely packed array of "micro-cameras".[4] Each micro-camera, comprising a lens and a CMOS sensor, images a distinct area of the sample.[4] The data streams from all cameras are then processed by a high-performance computer running sophisticated software to stitch the individual images into a seamless, large-scale mosaic.[7][8] This design allows for the simultaneous capture of video from hundreds of freely moving organisms or an entire multi-well plate at cellular resolution.[1]

Data Presentation: Performance Metrics

The advantages of the this compound system are evident when comparing its performance metrics to traditional single-camera microscopy systems.

| Feature | Single-Camera System | This compound System |

| Field of View | Limited by objective and camera sensor size[2][9] | Significantly larger, scalable with the number of cameras[4] |

| Resolution | High resolution is achievable but at the cost of a smaller FOV[2] | High resolution is maintained across the entire large FOV[3] |

| Throughput | Lower, often requires time-consuming mechanical stage scanning to image large areas[6] | Extremely high, capable of imaging an entire 96-well plate in seconds to a minute[7] |

| Temporal Resolution | Limited by scanning speed for large area time-lapse imaging | High, enables simultaneous video-rate acquisition across the entire FOV[4] |

Experimental Protocols

Successful implementation of this compound technology relies on precise calibration and optimized sample preparation.

System Calibration and Image Stitching

Objective: To accurately align and merge the images from individual cameras to create a seamless panoramic view.

Methodology:

-

Feature-Based Registration: The stitching process begins with identifying and matching robust features (e.g., SURF, BRISK, or ORB) in the overlapping regions of adjacent images.[8][10]

-

Homography Estimation: Based on the matched feature points, a transformation matrix (homography) is calculated to geometrically align the images.[11]

-

Optimal Seam Finding: To avoid visible seams in the final image, an optimal seam line is determined in the overlapping regions, often using graph cuts or dynamic programming.[8][11]

-

Image Blending: Finally, multi-resolution blending or fade-in/fade-out weighting algorithms are applied along the seam line to ensure a smooth transition between stitched images, correcting for differences in exposure and illumination.[8][12]

Sample Preparation for Immunofluorescence Imaging

Objective: To prepare biological samples for high-quality, large FOV fluorescence imaging. This protocol is a general guideline and may require optimization for specific cell types and antibodies.[13][14]

Materials:

-

Multi-well plates or large format imaging dishes

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary and fluorescently-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Protocol:

-

Cell Culture: Plate and culture cells to the desired confluency in a suitable imaging vessel.

-

Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.[13][14]

-

Permeabilization: Wash the cells three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes to allow antibody access to intracellular antigens.[13]

-

Blocking: Wash again with PBS and then incubate with blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Antibody Staining: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C. The following day, wash three times with PBS and then incubate with the fluorescently-conjugated secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.

-

Mounting: After a final series of washes with PBS, add an antifade mounting medium to the samples before imaging.

Mandatory Visualization: Workflows and Pathways

Experimental Workflow for this compound Imaging

Caption: A generalized workflow for conducting an experiment using an this compound system.

This compound in a High-Throughput Screening Cascade

Caption: Integration of this compound technology into the early stages of a drug discovery workflow.

Applications in Drug Development

The capabilities of this compound are particularly impactful in the pharmaceutical and biotechnology sectors.

-

High-Throughput Screening (HTS): this compound enables rapid, image-based screening of large compound libraries.[5][15] By capturing detailed morphological data from entire multi-well plates, it facilitates phenotypic drug discovery and the identification of new therapeutic targets.[15]

-

Toxicology and Safety Assessment: The ability to image large tissue sections or entire model organisms like zebrafish embryos allows for a more comprehensive assessment of drug toxicity.[5][16] This provides crucial insights into a compound's potential side effects early in the development process.

-

Disease Modeling and Efficacy Studies: In complex in vitro models such as organoids or spheroids, this compound can be used to evaluate the efficacy of drug candidates by imaging the entire 3D structure.[7][13] This provides a more holistic understanding of a drug's mechanism of action.

-

Pathology and Biomarker Discovery: The technology allows for the efficient digitization and analysis of large pathology slides, aiding in the identification of disease biomarkers and the development of targeted therapies.[6][16]

References

- 1. A Novel Multi-Camera Array Microscope: Expanding the View of Optical Microscopy | Office of Research Infrastructure Programs (ORIP) – DPCPSI – NIH [orip.nih.gov]

- 2. Optimizing Field of View and Resolution in Microscopy- Oxford Instruments [andor.oxinst.com]

- 3. High-throughput imaging across multiple spatial scales with the multi-camera array microscope (MCAM) | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced high-throughput embryonic photomotor response assays in zebrafish using a multi-camera array microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Research on Improved Multi-Channel Image Stitching Technology Based on Fast Algorithms [mdpi.com]

- 9. scientificimaging.com [scientificimaging.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. sibgrapi.sid.inpe.br [sibgrapi.sid.inpe.br]

- 13. Protocol for the generation and automated confocal imaging of whole multi-cellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Harnessing the power of microscope images to accelerate drug discovery: What are the possibilities? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How Microscopy Helps Big Pharma With The Little Things [photonicsonline.com]

Navigating the Nanoscale: A Technical Guide to the Resolution of Multi-Camera Array Microscope (MC-Cam) Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the resolution of Multi-Camera Array Microscope (MC-Cam) systems. As a transformative technology in high-throughput cellular imaging, understanding the nuances of this compound resolution is paramount for its effective application in drug discovery, cellular analysis, and fundamental biological research. This document provides a consolidated overview of the quantitative performance of various this compound configurations, detailed experimental protocols for resolution measurement, and visualizations of the underlying technological workflows.

Quantitative Data Summary

The resolution of an this compound system is not a single, fixed value but rather a function of its specific configuration, including the number of cameras, the objective lenses used, and the computational reconstruction algorithms employed. The following tables summarize the reported resolution and key specifications for different this compound setups, offering a comparative overview of their performance.

| This compound Configuration | Number of Cameras | Resolution (µm) | Field of View (FOV) | Total Pixels (Gigapixels) | Key Application |

| High-Resolution Histopathology[1] | 54 | 2 | Not specified | 9.8 | Large histopathology specimen imaging |

| Continuous Video Recording[1] | 54 | ~10 | 83 x 123 mm² | 0.48 | Video recording with twofold increased resolution |

| 3D Object Depth Estimation[1] | 54 | ~20 | 100 x 135 mm² | 0.15 | Simultaneous imaging and 3D depth estimation |

| Gigapixel-Scale Imaging[2][3][4] | up to 96 | 18 | Hundreds of cm² | Computationally generated | High-resolution recording of freely moving model organisms |

| Component Specifications of a Representative this compound System [2][4] | Value |

| Number of CMOS Sensors | 24 per modular unit (up to 96 total) |

| Sensor Resolution | 10 megapixels per sensor |

| Pixel Size | 1.4 µm |

| Lens Focal Length | 25 mm |

| Lens Numerical Aperture (NA) | 0.03 |

| Field of View per Lens | 12 cm² |

Experimental Protocols for Resolution Measurement

Determining the spatial resolution of an this compound system involves a multi-step process that accounts for both the optical performance of individual micro-cameras and the computational accuracy of the final stitched image. The following protocol outlines a standardized methodology using a USAF 1951 resolution test chart.[5][6][7]

Materials

-

This compound system to be evaluated.

-

USAF 1951 resolution test chart (positive, chrome pattern on a clear background is recommended for microscopy).[7]

-

Stable, vibration-free mounting stage for the test chart.

-

Appropriate illumination source for the microscope.

-

Image acquisition and processing software for the this compound system.

Procedure

-

System Setup and Calibration:

-

Position the USAF 1951 resolution test chart on the sample stage of the this compound system.

-

Ensure the chart is placed at the optimal working distance for the objective lenses.

-

Adjust the illumination to provide even and sufficient lighting across the area of the test chart being imaged.

-

Perform any system-specific calibration routines, such as flat-field correction, to normalize the response of each camera in the array.

-

-

Image Acquisition:

-

Configure the this compound software to capture images from all cameras in the array simultaneously.

-

Focus the system on the USAF 1951 test chart. Due to the large field of view, different parts of the chart will be imaged by different cameras.

-

Capture a series of raw images from each camera. It is recommended to acquire multiple frames to average out any temporal noise.

-

-

Image Stitching and Reconstruction:

-

Process the raw images using the system's stitching algorithm. This algorithm identifies overlapping regions in the images from adjacent cameras and computationally combines them to form a single, high-resolution composite image of the entire test chart.[8][9][10][11]

-

Ensure that the reconstruction software corrects for any geometric distortions or alignment errors between the individual camera views.

-

-

Resolution Determination:

-

Visually inspect the final stitched gigapixel image of the USAF 1951 test chart.

-

Identify the smallest group and element where the three horizontal and three vertical bars are clearly distinguishable as separate lines.[5]

-

The resolving power of the system is determined by the line pair per millimeter (lp/mm) value corresponding to this smallest resolvable element, which can be found in the manufacturer's specifications for the test chart.[6]

-

Convert the lp/mm value to a resolution in micrometers (µm) using the appropriate conversion factor.

-

-

Data Analysis and Reporting:

-

Record the determined resolution value.

-

It is advisable to repeat the measurement at multiple locations across the field of view to assess the consistency of the resolution.

-

Document all system parameters used during the measurement, including objective magnification, illumination settings, and any software processing parameters.

-

Visualizing this compound Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows inherent to this compound systems.

Logical Relationship of this compound Resolution Factors

This diagram illustrates the interplay of hardware and software components that ultimately determine the final resolution of an this compound system.

References

- 1. researchgate.net [researchgate.net]

- 2. Gigapixel imaging with a novel multi-camera array microscope | eLife [elifesciences.org]

- 3. Gigapixel imaging with a novel multi-camera array microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gigapixel imaging with a novel multi-camera array microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1951 USAF resolution test chart - Wikipedia [en.wikipedia.org]

- 6. USAF 1951 Test Target: Determination & Calculation of Resolving Power [vision-doctor.com]

- 7. edmundoptics.com [edmundoptics.com]

- 8. users.ox.ac.uk [users.ox.ac.uk]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. scispace.com [scispace.com]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

A Technical Guide to Multi-Camera Array Microscopy: High-Throughput Imaging for Modern Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Multi-Camera Array Microscope (MCAM) represents a paradigm shift in high-throughput imaging, overcoming the inherent trade-off between field of view and resolution that limits traditional microscopy. By employing a densely packed array of synchronized micro-cameras, MCAM technology enables the acquisition of gigapixel-scale images and videos across large sample areas, such as entire multi-well plates, at cellular or near-cellular resolution.[1][2][3][4][5][6] This capability is particularly transformative for applications in drug discovery, toxicology, and developmental biology, where the simultaneous monitoring of numerous samples or organisms is crucial. This guide provides an in-depth overview of the core features of MCAM systems, detailed experimental protocols for key applications, and a summary of their performance capabilities.

Core Technology and Key Features

A Multi-Camera Array Microscope is fundamentally a parallelized imaging system.[1] Instead of a single objective lens and camera, an MCAM utilizes an array of dozens or even hundreds of individual lens-sensor pairs, each capturing a unique, slightly overlapping portion of the sample.[1][2] These individual images are then computationally stitched together in real-time or during post-processing to create a single, high-resolution composite image.[2][7]

Key Features:

-

Gigapixel Imaging: By combining the data from multiple sensors, MCAMs can generate images with pixel counts in the gigapixel range, far exceeding the capabilities of conventional microscopes.[1][2][3][5]

-

Large Field of View: The array design allows for the imaging of large areas, such as entire 96-well or 384-well plates, in a single snapshot without the need for mechanical scanning.[4][7] This dramatically increases throughput.

-

High Resolution: Despite the large field of view, MCAMs can achieve resolutions comparable to traditional low-to-mid power microscope objectives, enabling the visualization of fine anatomical features and cellular dynamics.[1][8]

-

High-Speed Video Acquisition: The synchronized nature of the camera array allows for the capture of high-frame-rate videos of dynamic processes across the entire field of view.[7][9]

-

3D Imaging Capabilities: Through stereoscopic techniques using the overlapping fields of view from adjacent cameras, MCAMs can perform 3D tracking of organisms and estimate surface topography.[10][11][12]

-

Scalability: The modular design of MCAMs allows for the straightforward scaling of the field of view by adding more micro-camera units.[5]

-

Cost-Effectiveness: MCAMs often leverage inexpensive, mass-produced CMOS sensors and lenses from the smartphone industry, making them a potentially more cost-effective solution for high-throughput imaging compared to building a single, massive-objective microscope.[1][5]

Quantitative Performance Data

The performance of a Multi-Camera Array Microscope can vary depending on its specific configuration, including the number of cameras, the optics used, and the operational mode. The following tables summarize typical quantitative data for different MCAM setups.

| Parameter | MCAM Configuration 1 (Wide FOV, Moderate Resolution) | MCAM Configuration 2 (High Resolution, Tiled Imaging) | MCAM Configuration 3 (Video and 3D Tracking) |

| Number of Cameras | 54 to 96[1][5] | 24 to 54[2][13] | 24 to 48[10][11][12] |

| Field of View (FOV) | 100 x 135 mm² to 16 x 24 cm²[1][5] | 54 x 72 mm²[2][13] | 118 x 82 mm²[11][12] |

| Optical Resolution | ~18-20 µm[1][5] | 0.6 µm to 2 µm[2][8][13] | ~9 µm[7] |

| Image Size (Snapshot) | 0.15 to 0.96 Gigapixels[1][5][6] | Up to 9.8 Gigapixels (stitched composite)[1][3] | ~0.24 Gigapixels |

| Frame Rate (Video) | 1 Hz to 10+ Hz[7][9] | N/A (scanned acquisition) | Up to several hundred frames per second[10][11][12] |

| Axial Sensitivity (3D) | ~42 µm[1] | N/A | High-precision 3D skeletal tracking[10][11][12] |

| Data Throughput | ~5 GB/sec[8] | Dependent on scanning speed | Up to 5 GB/sec |

Experimental Protocols

This section provides detailed methodologies for key experiments that leverage the unique capabilities of Multi-Camera Array Microscopes.

High-Throughput Screening of Zebrafish Embryos

This protocol describes a general workflow for conducting a high-throughput toxicology or drug discovery screen using zebrafish embryos in a 96-well plate format.

Materials:

-

Zebrafish embryos (e.g., 24-72 hours post-fertilization)[14]

-

Embryo medium (E3)[15]

-

96-well microtiter plates (optical bottom recommended)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Tricaine (MS-222) solution (0.016% - 0.04%) for anesthesia[16][17]

-

Low-gelling temperature agarose (B213101) (0.25-1%)[18]

-

Multi-Camera Array Microscope system

Methodology:

-

Embryo Preparation:

-

Plate Preparation and Compound Addition:

-

Dispense one to three embryos per well into a 96-well plate containing fresh embryo medium.

-

Using a liquid handling robot or multichannel pipette, add the test compounds at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).

-

-

Mounting for Imaging (Optional, for immobilization):

-

For imaging that requires precise orientation and immobilization, embryos can be embedded in low-gelling temperature agarose.

-

Anesthetize the embryos in Tricaine solution.[15]

-

Carefully position individual embryos in a small volume of molten agarose within each well.

-

-

MCAM Imaging:

-

Place the 96-well plate onto the MCAM stage.

-

Configure the imaging parameters, including frame rate, exposure time, and duration of the experiment.

-

For behavioral studies, a typical acquisition may involve recording at 30-180 fps for several minutes to hours.[9]

-

For morphological analysis, a single high-resolution snapshot may be sufficient.

-

-

Data Analysis:

-

Utilize the MCAM's software to stitch the images from all cameras into a single composite view of the 96-well plate.

-

Employ automated image analysis pipelines to quantify various phenotypes.[4][19] This can include:

-

Morphological analysis: Measurement of body length, eye size, yolk sac area, and detection of developmental abnormalities.

-

Behavioral analysis: Tracking of movement in response to stimuli (e.g., light flashes or vibrations), including distance traveled, velocity, and startle response.[9][20]

-

Fluorescence analysis: Quantification of fluorescent reporter signals (e.g., GFP-tagged cells).

-

-

Drug Screening of 3D Organoid Cultures

This protocol outlines a method for assessing the effects of therapeutic compounds on the viability and morphology of organoids grown in a 96-well or 384-well plate format.

Materials:

-

Patient-derived or stem cell-derived organoids

-

Organoid culture medium

-

96-well or 384-well optical-bottom plates[23]

-

Test compounds

-

Viability staining reagents (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells)[24][25]

-

Fixation and permeabilization reagents (e.g., 4% paraformaldehyde, Triton X-100)[26]

-

Fluorescently labeled antibodies for immunofluorescence staining

-

Nuclear counterstain (e.g., DAPI)[26]

-

Multi-Camera Array Microscope system

Methodology:

-

Organoid Plating:

-

Harvest and dissociate organoids into small fragments or single cells.

-

Resuspend the organoid fragments/cells in the appropriate extracellular matrix.

-

Dispense the organoid-matrix suspension into the wells of a multi-well plate. This can be done as droplets ("domes") or as a continuous layer.[21][27]

-

Allow the matrix to polymerize, then add organoid culture medium.

-

-

Compound Treatment:

-

Culture the organoids for a period to allow for their formation and stabilization.

-

Add the test compounds at a range of concentrations to the culture medium. Include vehicle controls.

-

Incubate the organoids with the compounds for the desired duration (e.g., 48-96 hours).

-

-

Viability and Morphology Imaging (Live-Cell):

-

Add live/dead cell staining reagents directly to the culture medium and incubate as per the manufacturer's instructions.[25]

-

Place the plate on the MCAM for imaging.

-

Acquire brightfield and multi-channel fluorescence images of all wells.

-

-

Endpoint Immunofluorescence Imaging (Fixed):

-

Carefully fix the organoids in 4% paraformaldehyde.[26]

-

Permeabilize the organoids with a detergent-based buffer.

-

Perform immunofluorescence staining with primary and fluorescently-conjugated secondary antibodies to label specific cellular components.

-

Counterstain the nuclei with DAPI.

-

Acquire multi-channel fluorescence images using the MCAM.

-

-

Image Analysis:

-

Use automated image analysis software to:

-

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to research conducted with Multi-Camera Array Microscopes.

Experimental Workflows

Signaling Pathways in Drug Discovery and Toxicology

References

- 1. OPG [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Multi-Camera Array Microscope: Expanding the View of Optical Microscopy | Office of Research Infrastructure Programs (ORIP) – DPCPSI – NIH [orip.nih.gov]

- 5. Gigapixel imaging with a novel multi-camera array microscope | eLife [elifesciences.org]

- 6. Gigapixel imaging with a novel multi-camera array microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Application Note: High Throughput Zebrafish Tracking - Ramona Blog [ramonaoptics.com]

- 10. High-throughput multi-camera array microscope platform for automated 3D behavioral analysis of swimming zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]